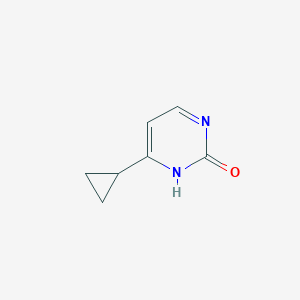
4-cyclopropylpyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Agricultural Chemistry: Pesticide Metabolite
4-cyclopropylpyrimidin-2(1H)-one: is a chemical transformation product that plays a role in the agricultural sector. It is identified as a metabolite of certain pesticides, such as cyprodinil . This compound is persistent in the environment and has a high leachability potential, indicating its long-term presence and mobility in agricultural settings.
Environmental Impact Assessment
The compound’s environmental fate is of high concern due to its persistence and potential for leachability. It poses moderate ecotoxicity risks, particularly to earthworms, which are crucial for soil health and fertility . Understanding its behavior in different environmental media is essential for assessing its overall impact on ecosystems.
Human Health Implications
While significant data are missing, there is a low alert for human health issues related to 4-cyclopropylpyrimidin-2(1H)-one . Further research in this area could lead to a better understanding of its implications for human health, especially for those exposed to it through agricultural products or occupational hazards.
Fungicide Development
As a metabolite of cyprodinil, a systemic broad-spectrum fungicide, 4-cyclopropylpyrimidin-2(1H)-one may contribute to the development of new fungicides . Its structural properties could be studied to enhance the efficacy of fungicides against a range of pathogens, particularly in fruit cultivation.
Synthesis of Novel Heterocyclic Compounds
The compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities . These activities include antimicrobial and antitumor properties, which are valuable in pharmaceutical research and development.
Antitumor Activity Screening
Derivatives of 4-cyclopropylpyrimidin-2(1H)-one have been evaluated for their antitumor activities. Compounds with this moiety have shown promise in inhibiting the growth of various cancer cell lines, making it a significant area of research in cancer therapy .
Kinase Inhibitor Drugs
In medicinal chemistry, pyrimidine derivatives like 4-cyclopropylpyrimidin-2(1H)-one are often explored for their potential as kinase inhibitor drugs . These drugs play a critical role in treating diseases by modulating the activity of specific enzymes involved in cellular signaling pathways.
Bioactive Molecule Design
The structural motif of 4-cyclopropylpyrimidin-2(1H)-one can be utilized in the design of bioactive molecules. Its incorporation into larger molecular frameworks can lead to the discovery of new drugs with improved pharmacological profiles .
Mecanismo De Acción
Target of Action
It is structurally similar to cyprodinil , a broad-spectrum fungicide . Therefore, it might have similar targets and roles.
Mode of Action
If it acts similarly to Cyprodinil, it could be a systemic fungicide that interacts with fungal cells to inhibit their growth .
Pharmacokinetics
Based on its structural similarity to cyprodinil, it might have a low solubility and be unlikely to leach to groundwater . These properties could impact its bioavailability and effectiveness.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-cyclopropylpyrimidin-2(1H)-one. For instance, its persistence in soils and water systems might be influenced by local conditions . It might also be volatile and unlikely to leach to groundwater .
Propiedades
IUPAC Name |
6-cyclopropyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-8-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOZFDORBBUYAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropylpyrimidin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

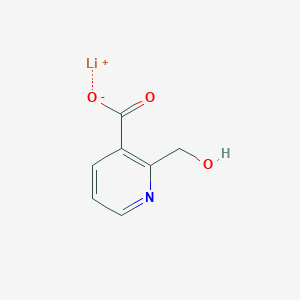
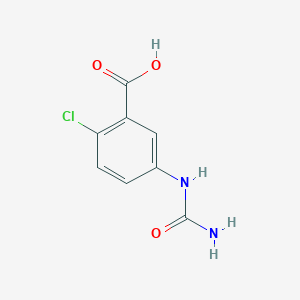
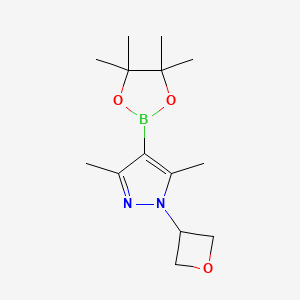
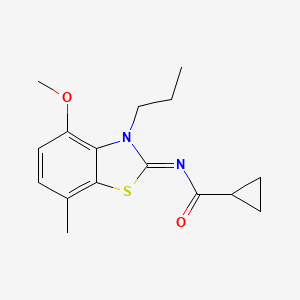
![4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2875629.png)
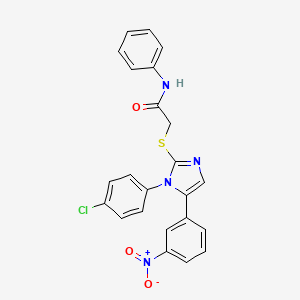
![2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2875632.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2875636.png)
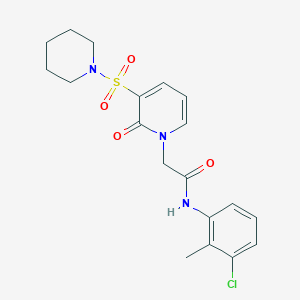
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2875638.png)
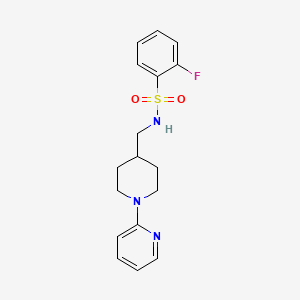
![[1-(4-Bromophenyl)cycloheptyl]methanamine;hydrochloride](/img/structure/B2875641.png)
![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol](/img/structure/B2875642.png)
![N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2875644.png)